molecular formula C6H16O18P4 B048714 D-myo-Inositol 3,4,5,6-tetrakisphosphate CAS No. 112791-61-4

D-myo-Inositol 3,4,5,6-tetrakisphosphate

Cat. No.: B048714
CAS No.: 112791-61-4
M. Wt: 500.08 g/mol
InChI Key: MRVYFOANPDTYBY-UZAAGFTCSA-N
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Description

1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups positioned at the 3-, 4-, 5-, and 6-positions of the inositol ring . This compound is a significant metabolite in various biological processes and has been studied for its roles in cellular signaling and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-Inositol 3,4,5,6-tetrakisphosphate involves the phosphorylation of myo-inositol. One common method includes the use of inositol-tetrakisphosphate 1-kinase, which catalyzes the phosphorylation of 1this compound to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate . The reaction typically requires ATP and magnesium ions as cofactors .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .

Common Reagents and Conditions:

    Reagents: ATP, magnesium ions

    Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products:

Properties

CAS No.

112791-61-4

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1

InChI Key

MRVYFOANPDTYBY-UZAAGFTCSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

121010-58-0
112791-61-4

physical_description

Solid

Synonyms

D-myo-inositol 3,4,5,6-tetrakisphosphate
Ins(3,4,5,6)P3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol 3,4,5,6-tetrakisphosphate
Reactant of Route 2
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D-myo-Inositol 3,4,5,6-tetrakisphosphate
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D-myo-Inositol 3,4,5,6-tetrakisphosphate
Reactant of Route 4
D-myo-Inositol 3,4,5,6-tetrakisphosphate
Reactant of Route 5
D-myo-Inositol 3,4,5,6-tetrakisphosphate
Reactant of Route 6
D-myo-Inositol 3,4,5,6-tetrakisphosphate

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